[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE
Overview
Description
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a piperidinyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE typically involves multiple steps, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, cyclocondensation reactions may require the use of strong acids or bases as catalysts, while cycloaddition reactions often involve the use of transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis from laboratory to industrial scale. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:
- 7-Difluoromethyl-5-methyl-[1,2,4]triazolo[1,5-a]-pyrimidine-2-carbonyl chloride
- Imidazo[1,5-a]pyridines
Uniqueness
The uniqueness of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYLPIPERIDINO)METHANONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and difluoromethyl groups, in particular, may enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-10-4-2-3-7-22(10)17(24)12-9-20-23-14(15(18)19)8-13(11-5-6-11)21-16(12)23/h8-11,15H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYUOQLPBBPVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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